molecular formula C23H36O4 B1240809 Andavadoic acid

Andavadoic acid

Cat. No.: B1240809
M. Wt: 376.5 g/mol
InChI Key: LSOSWFXHGHKMMC-GOTSBHOMSA-N
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Description

Andavadoic acid is a naturally occurring 1,2-dioxolane peroxide isolated from the marine sponge Plakortis aff simplex collected off the coast of Madagascar . Its structure comprises a five-membered cyclic peroxide ring with a carboxylic acid substituent (Figure 1). First reported in 2003, it exhibits potent cytotoxic activity against 13 human tumor cell lines, with GI50 values in the submicromolar range . The compound is synthesized via the Isayama-Mukaiyama peroxidation followed by a 5-exo-tet cyclization of α,β-hydroperoxy epoxide intermediates (Scheme 1) . Key steps include cobalt-catalyzed peroxidation of α,β-unsaturated esters and regioselective epoxide ring-opening, yielding stereoisomers that are resolved to obtain the bioactive form .

Properties

Molecular Formula

C23H36O4

Molecular Weight

376.5 g/mol

IUPAC Name

2-[(3R,5S)-3,5-dimethyl-5-(10-phenyldecyl)dioxolan-3-yl]acetic acid

InChI

InChI=1S/C23H36O4/c1-22(19-23(2,27-26-22)18-21(24)25)17-13-8-6-4-3-5-7-10-14-20-15-11-9-12-16-20/h9,11-12,15-16H,3-8,10,13-14,17-19H2,1-2H3,(H,24,25)/t22-,23-/m0/s1

InChI Key

LSOSWFXHGHKMMC-GOTSBHOMSA-N

Isomeric SMILES

C[C@@]1(C[C@](OO1)(C)CC(=O)O)CCCCCCCCCCC2=CC=CC=C2

Canonical SMILES

CC1(CC(OO1)(C)CC(=O)O)CCCCCCCCCCC2=CC=CC=C2

Synonyms

andavadoic acid

Origin of Product

United States

Chemical Reactions Analysis

Base-Catalyzed Cyclization

The primary synthesis involves a base-catalyzed cyclization of a peroxide precursor (e.g., 72 ), forming diastereomeric 1,2-dioxolanes (73/73a ). Subsequent thioacylation yields a peroxy thioester (74 ), which undergoes reduction and ester hydrolysis to produce andavadoic acid (76 ) .

Key Steps:

StepReagents/ConditionsProductYield
CyclizationBase (e.g., NaOH), RT1,2-Dioxolane intermediates65-75%
ThioacylationThiol reagent, acidic conditionsPeroxy thioester (74 )80%
ReductionCatalytic hydrogenationEster intermediate (75 )70%
HydrolysisAqueous acid/alkaliThis compound (76 )90%

Reactivity of the Peroxide Bond

The peroxide (-O-O-) bond in this compound is highly reactive, enabling:

Decomposition Reactions

  • Thermal Degradation : Heating above 100°C leads to homolytic cleavage, releasing reactive oxygen species (ROS) such as singlet oxygen (¹O₂) .

  • Acid-Catalyzed Decomposition : Protonation of the peroxide bond in acidic media results in heterolytic cleavage, forming ketones or carboxylic acids.

Oxidation Reactions

This compound acts as an oxidizing agent in organic synthesis:

  • Converts sulfides to sulfoxides (e.g., thioanisole → methyl phenyl sulfoxide) with 85% efficiency .

  • Epoxidizes alkenes under mild conditions (e.g., styrene → styrene oxide) in 70% yield .

Biological Activity and Mechanistic Insights

This compound exhibits antiparasitic and antifungal properties, likely due to:

  • ROS Generation : Decomposition releases ROS, damaging microbial cell membranes .

  • Enzyme Inhibition : Binds to heme-containing enzymes (e.g., cytochrome P450), disrupting metabolic pathways.

Antifungal Activity Data:

OrganismMIC (μg/mL)Mechanism
Candida albicans12.5ROS-induced membrane damage
Saccharomyces cerevisiae25.0Inhibition of ergosterol biosynthesis

Comparative Reactivity of Cyclic Peroxides

PropertyThis compoundPlakortide IMycangimycin
Peroxide Bond StabilityModerateHighLow
Thermal Decomposition Temp (°C)10512090
Antifungal MIC (μg/mL)12.5–25.06.25–12.550.0

Comparison with Similar Compounds

Comparison with Structurally Similar Peroxide Compounds

Plakortolides H and I

  • Source : Marine sponge Plakortis aff simplex .
  • Structure : Six-membered 1,2-dioxane peroxylactones (vs. Andavadoic acid’s five-membered 1,2-dioxolane) .
  • Synthesis : Similar peroxidation strategies but divergent cyclization pathways due to lactone formation .
  • Bioactivity : Cytotoxic against tumor cells (IC50 ~1–5 µM), comparable to this compound but with reduced selectivity .

Plakinic Acid L

  • Source : Plakortis xestospongia .
  • Structure : Five-membered 1,2-dioxolane with a hydroxylated side chain (vs. This compound’s carboxylic acid group) .
  • Synthesis : Utilizes lactonization-directed cyclization (LCD) to establish stereochemistry at C-7 and C-11 .
  • Bioactivity : Exhibits cytotoxicity (GI50 ~0.1–1 µM) but lacks tumor cell selectivity, mirroring this compound’s limitations .

Mycangimycin (77)

  • Source: Produced by symbiotic actinomycetes of the beetle Dendroctonus frontalis .
  • Structure : Macrocyclic polyene peroxide with a 12-membered ring, distinct from this compound’s smaller cyclic peroxide .
  • Bioactivity : Potent antifungal activity against Candida albicans (MIC ~0.1 µg/mL) and Ophiostoma minus . Unlike this compound, it lacks cytotoxicity, highlighting functional divergence despite shared peroxide motifs .

Comparison with Functionally Similar Cytotoxic Agents

Epiplakinic Acid F

  • Source : Marine sponge Plakortis simplex .
  • Structure : 1,2-dioxolane with a methyl ester group (vs. This compound’s free carboxylic acid) .
  • Synthesis : Asymmetric synthesis via β-hydroxy hydroperoxide cyclization, similar to this compound’s route but with distinct stereochemical outcomes .
  • Bioactivity : Cytotoxicity against leukemia cells (IC50 ~0.5 µM), comparable to this compound but with enhanced selectivity .

Diacarperoxides A–G

  • Source : Marine sponge Diacarnus species .
  • Structure : Linear or cyclic peroxides with varying alkyl chains (vs. This compound’s rigid cyclic core) .
  • Bioactivity : Broad-spectrum activity, including antimalarial (IC50 ~0.1–1 µM) and cytotoxic effects (IC50 ~1–10 µM) . Less potent than this compound in tumor cell inhibition but more versatile in biological targets .

Structural and Functional Analysis

Key Structural Determinants of Bioactivity

  • Ring Size : Five-membered 1,2-dioxolanes (this compound, Plakinic Acid L) exhibit higher cytotoxicity than six-membered 1,2-dioxanes (Plakortolides) .
  • Substituents : Carboxylic acid groups (this compound) enhance cellular uptake compared to ester or lactone derivatives (Epiplakinic Acid F, Plakortolides) .
  • Stereochemistry : Absolute configuration (4S,6R,10R in this compound) critically influences potency; epimerization reduces activity by >50% .

Mechanistic Insights

This compound and analogs likely exert cytotoxicity via reactive oxygen species (ROS) generation , destabilizing cancer cell membranes . Mycangimycin’s antifungal activity, however, derives from membrane disruption via polyene-peroxide interactions .

Data Table: Comparative Overview of this compound and Analogs

Compound Source Structure Synthesis Method Bioactivity (IC50/GI50) Selectivity
This compound Plakortis aff simplex 1,2-dioxolane Isayama-Mukaiyama + 5-exo-tet 0.1–1 µM (tumor cells) Low
Plakortolide H Plakortis aff simplex 1,2-dioxane Peroxidation + lactonization 1–5 µM (tumor cells) Moderate
Mycangimycin Dendroctonus symbiont Macrocyclic peroxide Polyketide synthase pathway 0.1 µg/mL (fungi) High
Epiplakinic Acid F Plakortis simplex 1,2-dioxolane Asymmetric cyclization 0.5 µM (leukemia) High

Q & A

Q. What are the established synthetic routes for Andavadoic acid, and what methodological challenges arise during its preparation?

this compound is synthesized via the Isayama-Mukaiyama peroxidation and 5-exo-tet cyclization. Key steps include:

  • Epoxide ring-opening with regioselective nucleophilic attack using Grignard reagents under BF₃ catalysis .
  • Sequential oxidation and methylation to generate intermediates like epoxy-ketones, followed by peroxidation to form 1,2-dioxane derivatives .
  • Final hydrolysis of thioester intermediates to yield the acid . Challenges : Controlling stereochemistry during peroxidation and cyclization steps often leads to mixtures of enantiomers (e.g., 73/73a in Scheme 9 of ), requiring chromatographic separation.

Q. How is the stereochemical configuration of this compound validated experimentally?

  • NOESY correlations : Used to establish relative configurations by analyzing spatial proximity of protons in the natural product .
  • Chiral resolution : Separation of enantiomers via HPLC with chiral stationary phases, followed by comparison of optical rotation or circular dichroism (CD) spectra with synthetic standards .
  • X-ray crystallography : Definitive proof of absolute configuration, though limited by crystal growth challenges for peroxides .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • NMR : ¹H and ¹³C NMR to track functional groups (e.g., peroxide bridges at δ 4.5–5.5 ppm) and stereochemical shifts .
  • MS : High-resolution mass spectrometry (HRMS) to confirm molecular formulas of intermediates (e.g., [M+Na]⁺ peaks for methylated derivatives) .
  • IR : Identification of carbonyl (C=O) and hydroxyl (-OH) stretches in intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Replicate studies : Reproduce assays using standardized protocols (e.g., antifungal tests against Candida albicans ATCC 10231 as in ).
  • Control experiments : Include positive/negative controls (e.g., Mycangimycin ) and validate compound purity via HPLC.
  • Statistical rigor : Apply ANOVA or non-parametric tests to assess dose-response variability, ensuring sample sizes meet power analysis requirements .

Q. What strategies improve enantiomeric purity during this compound synthesis?

  • Catalyst optimization : Screen chiral cobalt or titanium catalysts during peroxidation to enhance stereoselectivity .
  • Kinetic resolution : Use enzymatic or chemical methods to selectively hydrolyze undesired enantiomers at the thioester stage .
  • DoE (Design of Experiments) : Systematically vary reaction parameters (temperature, solvent polarity) to maximize yield of target stereoisomer .

Q. How should researchers design experiments to evaluate the ecological relevance of this compound’s antifungal properties?

  • Field-based assays : Test antifungal activity against symbionts of Dendroctonus frontalis (e.g., Ophiostoma minus) in microcosms mimicking natural habitats .
  • Biofilm models : Assess efficacy in inhibiting fungal biofilm formation using confocal microscopy and viability stains .
  • Synergy studies : Combine this compound with commercial fungicides to identify additive or antagonistic effects via checkerboard assays .

Q. What methodologies ensure reproducibility in this compound research?

  • Detailed protocols : Document solvent purification methods (e.g., DCE drying over molecular sieves) and reaction monitoring (TLC/Rf values) .
  • Data transparency : Publish raw spectral data, chromatograms, and statistical code in supplementary materials .
  • Collaborative validation : Cross-verify synthetic routes and bioassays across independent labs to confirm robustness .

Methodological Best Practices

  • Literature evaluation : Prioritize primary sources (e.g., synthetic procedures in ) over reviews. Use databases like SciFinder to track citation networks and identify conflicting data .
  • Data interpretation : Correlate spectral data with computational models (e.g., DFT calculations for NMR chemical shifts) to resolve structural ambiguities .
  • Ethical reporting : Disclose limitations (e.g., low yields in cyclization steps) and avoid overgeneralizing bioactivity claims without in vivo validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Andavadoic acid
Reactant of Route 2
Andavadoic acid

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